molecular formula C15H18O3 B12639158 Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate CAS No. 919296-46-1

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate

Cat. No.: B12639158
CAS No.: 919296-46-1
M. Wt: 246.30 g/mol
InChI Key: HVKCPHHFFDXHLB-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate is a chemical compound with the molecular formula C15H18O3 It is known for its unique structure, which includes a hydroxyl group, a phenyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by dehydration and subsequent reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The conjugated diene system can be reduced to a saturated system using hydrogenation catalysts like palladium on carbon.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of ethyl 5-oxo-7-phenylhepta-2,6-dienoate.

    Reduction: Formation of ethyl 5-hydroxy-7-phenylheptanoate.

    Substitution: Formation of ethyl 5-hydroxy-7-(4-nitrophenyl)hepta-2,6-dienoate or ethyl 5-hydroxy-7-(4-bromophenyl)hepta-2,6-dienoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can be compared with other similar compounds, such as:

    Ethyl 5-hydroxy-7-(4-methylphenyl)hepta-2,6-dienoate: Similar structure but with a methyl group on the phenyl ring, which may alter its reactivity and biological activity.

    Ethyl 5-hydroxy-7-(4-methoxyphenyl)hepta-2,6-dienoate: Contains a methoxy group on the phenyl ring, potentially affecting its solubility and interaction with biological targets.

    Ethyl 5-hydroxy-7-(4-chlorophenyl)hepta-2,6-dienoate: The presence of a chlorine atom on the phenyl ring may enhance its electrophilic substitution reactions and influence its biological properties.

Properties

CAS No.

919296-46-1

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)10-6-9-14(16)12-11-13-7-4-3-5-8-13/h3-8,10-12,14,16H,2,9H2,1H3

InChI Key

HVKCPHHFFDXHLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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